molecular formula C24H23N3O2S2 B2523113 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide CAS No. 886900-69-2

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide

Cat. No.: B2523113
CAS No.: 886900-69-2
M. Wt: 449.59
InChI Key: UTGCAZVHCLBMLR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Optical Sensors and Biological Significance

Compounds containing heteroatoms, including structures like thiazole and pyridine, are significant in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them appropriate as sensing probes. These compounds, including derivatives of pyrimidine, have shown a range of biological and medicinal applications (Jindal & Kaur, 2021). The structure may be involved in similar applications, leveraging its molecular framework for the development of novel sensors with potential biological implications.

Pharmaceutical Impurities and Drug Synthesis

The synthesis of pharmaceutical impurities, especially in the context of proton pump inhibitors like omeprazole, underscores the importance of understanding complex organic compounds in drug development. Such studies highlight the synthesis processes and the identification of impurities that arise from these processes, providing insights into the synthesis and analysis of similar compounds (Saini et al., 2019). Given its structural complexity, N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide may play a role in the exploration of novel synthesis pathways and the study of impurities in similar drug classes.

Heterocyclic N-Oxide Derivatives in Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives highlight their usefulness as synthetic intermediates with significant biological importance, including the formation of metal complexes and catalysts design. These derivatives exhibit a variety of functionalities in medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). This suggests that this compound, with its heterocyclic components, could be a candidate for further exploration in the context of drug development and therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-17-9-11-19(12-10-17)30-15-13-22(28)27(16-18-6-3-4-14-25-18)24-26-23-20(29-2)7-5-8-21(23)31-24/h3-12,14H,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGCAZVHCLBMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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